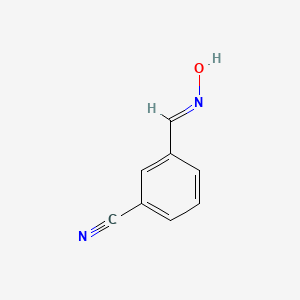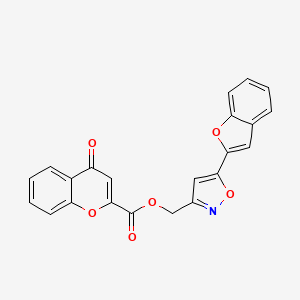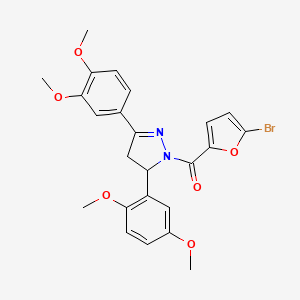
3-Cyanobenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyanobenzaldehyde is a white to light yellow crystalline powder or chunks . It is used in the synthesis of 3-(6,6-dimethyl-5,6-dihydro-4H-benzo[7,8]chromeno[6,5-d]oxazol-2-yl)benzonitrile . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
Oximes are synthesized by reacting oximes with various chlorides (alkyl, functionalized alkyl, and benzyl) and with the subsequent use of a super base—pulverized potassium hydroxide in DMSO . The reactions take place at room temperature and the products are obtained in high yields .Molecular Structure Analysis
The molecular structure of 3-Cyanobenzaldehyde is C8H5NO . More detailed information about its structure can be found in the references .Chemical Reactions Analysis
Oximes have been employed for syntheses of oxime-based metal complexes and cage-compounds, oxime functionalizations, and the preparation of new classes of organic species . They have been used in diverse methodologies, from cycloadditions to bioconjugation .Physical And Chemical Properties Analysis
3-Cyanobenzaldehyde is stable under normal conditions. It is air sensitive and light sensitive . More detailed information about its physical and chemical properties can be found in the references .科学的研究の応用
Synthesis of Novel Compounds : This compound is used as a starting material in the synthesis of other complex molecules. For instance, it's utilized in the production of novel diaryl- and arylnitrofuroxans, which have potential applications in various chemical processes (Epishina, Ovchinnikov, & Makhova, 1997).
Multi-Functionalization of Polymers : 3-Cyanobenzaldehyde oxime plays a role in the functionalization of polymers. It's involved in the creation of oxime, azide, and nitrone-bearing copolymers, which are crucial in strain-promoted cycloadditions for post-functionalization of polymers. This process is significant in the development of multi-functional polymers that have applications in various industries (Ledin, Kolishetti, & Boons, 2013).
Molecular Geometry and Spectroscopy : The compound is studied for its molecular geometry, vibrational frequencies, and other spectroscopic properties. These studies are essential in understanding the chemical behavior and potential applications of the compound in various scientific fields (Gökce & Bahçelī, 2011).
Crystal Structure Analysis : Research on 3-Cyanobenzaldehyde oxime includes the analysis of its crystal structure. Understanding the molecular and crystal structure is critical for applications in material science and crystallography (Brito-Arias, García-Báez, Toro, & Höpfl, 2004).
Bioconjugation and Vaccine Development : Oxime chemistry, which includes compounds like 3-Cyanobenzaldehyde oxime, is employed in bioconjugation strategies. This is particularly relevant in the development of vaccines, where oxime formation is used for the efficient bioconjugation of proteins and polysaccharides (Kölmel & Kool, 2017).
Photoinduced Electron Transfer : The compound is involved in studies related to photoinduced electron transfer, a process critical in the field of photochemistry. This has applications in the development of novel photochemical reactions and materials (Hofstra, Grassbaugh, Tran, Armada, & de Lijser, 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[(E)-hydroxyiminomethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7-2-1-3-8(4-7)6-10-11/h1-4,6,11H/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNUNWWXGAFNC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2424709.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B2424710.png)

![1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424712.png)
![3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424714.png)
![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)
![(4-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2424717.png)



![1-Methyl-3-(1-methyl-2-oxopropyl)-7,8-diphenyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2424721.png)

![2-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione oxalate](/img/structure/B2424727.png)
